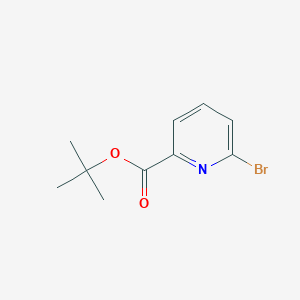

Tert-butyl 6-bromopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFVWFOLGYTRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910044-07-4 | |

| Record name | tert-Butyl 6-bromopicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 6 Bromopicolinate

Direct Synthesis Approaches

Direct synthesis focuses on forming the tert-butyl ester from a pyridine (B92270) ring that already contains the bromine atom at the 6-position. This strategy avoids potential issues with regioselectivity during a late-stage bromination step.

Esterification of 6-Bromopicolinic Acid with Tert-butanol (B103910)

The most direct route involves the esterification of 6-bromopicolinic acid with a tert-butyl alcohol source. Standard acid-catalyzed esterification methods are often ineffective for tertiary alcohols like tert-butanol due to the high reactivity of the alcohol, which can lead to rapid dehydration and the formation of isobutylene (B52900), particularly under acidic conditions. To circumvent this, specific activating agents and catalyst systems are employed to facilitate the reaction under milder conditions.

A prevalent and effective method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a reagent to form the ester, typically in the presence of a nucleophilic catalyst. In a procedure analogous to the synthesis of its 4-bromo isomer, 6-bromopicolinic acid can be reacted with di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This process involves the in-situ formation of a highly reactive mixed anhydride (B1165640), which is then readily attacked by the tert-butanol generated from the decomposition of another molecule of Boc₂O, or by added tert-butanol, to yield the desired ester.

The choice of catalyst is critical for the efficient esterification of sterically hindered tertiary alcohols. While traditional mineral acids are generally unsuitable, various other systems have been developed.

Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this type of transformation. It functions by forming a reactive N-acylpyridinium intermediate with the activated carboxylic acid, which is more susceptible to nucleophilic attack by tert-butanol than the initial mixed anhydride. Optimization of this system typically involves adjusting the stoichiometry of DMAP, with catalytic amounts (e.g., 0.1 to 0.5 equivalents) often being sufficient.

Solid Acid Catalysts: To improve catalyst separation and reusability, heterogeneous solid acid catalysts have been explored for tert-butyl ester synthesis. While specific application to 6-bromopicolinic acid is not widely documented, analogous esterifications have utilized catalysts such as strong acid ion-exchange resins, montmorillonite (B579905) clays, and silicotungstic acid supported on bentonite. google.com These catalysts provide acidic sites that can activate the carboxylic acid while potentially minimizing the dehydration side reaction, although careful control of reaction temperature is still necessary.

The table below summarizes various catalyst systems used for the synthesis of tert-butyl esters from carboxylic acids, which are applicable to the synthesis of tert-butyl 6-bromopicolinate.

| Catalyst System | Type | Advantages | Common Conditions |

| Di-tert-butyl dicarbonate / DMAP | Reagent / Nucleophilic Catalyst | High yields, mild conditions | THF or Dioxane, Room Temp |

| Strong Acid Ion-Exchange Resin | Heterogeneous Acid Catalyst | Reusable, easy separation | 30-45 °C |

| Silicotungstic Acid on Bentonite | Heterogeneous Acid Catalyst | High activity, reusable | Elevated temperatures (~110 °C) |

| Montmorillonite K-10 | Heterogeneous Acid Catalyst | Reusable, mild conditions | Room Temperature |

The success of the esterification is highly dependent on the reaction conditions. The use of the di-tert-butyl dicarbonate and DMAP system allows the reaction to proceed efficiently under mild conditions.

Temperature: Reactions are often carried out at room temperature (around 20-25 °C), which helps to suppress the potential decomposition of the product and the formation of byproducts like isobutylene.

Solvents: The choice of solvent is crucial. Aprotic solvents are generally preferred to avoid interference with the reactive intermediates. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for this reaction, as it effectively dissolves the reactants and does not participate in the reaction. chemicalbook.com Other aprotic solvents such as dichloromethane (B109758) (DCM) or dioxane could also be employed.

Reaction Time: The reaction time can vary depending on the specific substrates and conditions but is typically monitored until completion, often ranging from a few hours to overnight (e.g., 16 hours). chemicalbook.com

The following table outlines typical reaction parameters for the esterification using the Boc₂O/DMAP method, based on analogous preparations.

| Parameter | Condition | Rationale |

| Temperature | 20-25 °C (Room Temp) | Minimizes side reactions, particularly dehydration of tert-butanol. |

| Solvent | Tetrahydrofuran (THF) | Aprotic, effectively solubilizes reactants. |

| Reactants | 6-Bromopicolinic acid, Di-tert-butyl dicarbonate | Boc₂O acts as the tert-butyl source and activating agent. |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic catalyst to accelerate the reaction. |

| Time | 12-24 hours | Allows for the reaction to proceed to completion at mild temperatures. |

Bromination of Tert-butyl Picolinate (B1231196) Precursors

An alternative synthetic strategy involves the bromination of a pre-formed tert-butyl picolinate. This approach is challenging due to the electronic nature of the pyridine ring. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, the typical mechanism for bromination. This deactivation is most pronounced at the C2, C4, and C6 positions. Furthermore, the carboxylate group at the C2 position is also an electron-withdrawing, deactivating group.

Achieving regioselective bromination on a pyridine ring is notoriously difficult. In a standard electrophilic substitution reaction, the bromine electrophile would preferentially attack positions with the highest electron density. For a 2-substituted pyridine like tert-butyl picolinate, the C5 and C3 positions are generally the most favored for electrophilic attack, with the C5 position often being the primary site. Directing the bromination specifically to the C6 position is a significant synthetic hurdle.

Strategies to overcome this challenge often involve complex, multi-step procedures rather than direct electrophilic attack. These can include:

Directed Ortho Metalation (DoM): This involves using a directing group to guide a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific C-H bond, followed by quenching the resulting organometallic species with an electrophilic bromine source (e.g., Br₂ or CBr₄). For tert-butyl picolinate, the ester group could potentially direct metalation to the C3 position. Directing to the C6 position is less common and would likely require a different directing group or a more complex substrate.

Halogen Dance Reactions: In some cases, a bromo-substituted pyridine can be treated with a strong base to induce migration of the bromine atom to a more thermodynamically stable position.

Ring-Opening/Ring-Closing Sequences: Advanced methods can transform the pyridine into a more reactive acyclic intermediate, which can be halogenated with high regioselectivity before being cyclized back to the substituted pyridine ring. chemrxiv.org

Direct electrophilic bromination of tert-butyl picolinate to achieve substitution at the C6 position is electronically disfavored. The strong deactivating effect of the ring nitrogen makes the adjacent C6 position a very unlikely site for attack by an electrophile. Therefore, this transformation is not typically achieved using standard brominating agents like Br₂ with a Lewis acid.

Given these challenges, the direct esterification of pre-synthesized 6-bromopicolinic acid (as described in section 2.1.1) is generally considered the more practical and reliable method for preparing this compound.

Indirect Synthesis from Related Pyridine Derivatives

The preparation of this compound often involves the structural modification of more readily available pyridine compounds. These methods include the transformation of other esters, derivatization from di-substituted pyridines, and synthesis from alternatively halogenated pyridine carboxylates.

Transformations from Methyl 6-bromopicolinate

A common and direct precursor for this compound is its corresponding methyl ester, methyl 6-bromopicolinate. The primary method for this conversion is transesterification.

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. In this case, the methyl group of methyl 6-bromopicolinate is replaced by a tert-butyl group from tert-butanol. This reaction is typically catalyzed by a base or an acid. A plausible method involves the use of a strong base such as potassium tert-butoxide in an aprotic solvent. The use of the corresponding alkoxide as the catalyst (tert-butoxide) helps to drive the equilibrium towards the desired product.

| Reactants | Reagents/Catalysts | Solvent | Conditions |

| Methyl 6-bromopicolinate | Potassium tert-butoxide, tert-Butanol | Tetrahydrofuran (THF) or Dioxane | Anhydrous, Inert atmosphere (e.g., N2 or Ar), Room temperature to gentle heating |

The reaction mechanism involves the nucleophilic attack of the tert-butoxide ion on the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the desired tert-butyl ester. The reaction is driven to completion by using an excess of tert-butanol or by removing methanol (B129727) from the reaction mixture.

Derivatization from 2,6-Dibromopyridine (B144722)

Another synthetic approach starts with the more symmetrically substituted 2,6-dibromopyridine. This multi-step process first introduces the carboxylic acid functionality, which is then esterified. A potential route involves a selective metal-halogen exchange followed by carboxylation and subsequent esterification.

A selective monolithiation at the 2-position of 2,6-dibromopyridine can be achieved using organolithium reagents like n-butyllithium at low temperatures. The resulting 6-bromo-2-lithiopyridine can then be quenched with solid carbon dioxide (dry ice) to afford 6-bromopicolinic acid after acidic workup. Finally, esterification of the carboxylic acid with tert-butanol, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), yields this compound.

| Step | Reactants | Reagents | Solvent | Conditions |

| 1. Lithiation | 2,6-Dibromopyridine | n-Butyllithium | Tetrahydrofuran (THF) | -78 °C, Inert atmosphere |

| 2. Carboxylation | 6-Bromo-2-lithiopyridine | Carbon Dioxide (solid) | Tetrahydrofuran (THF) | -78 °C to Room temperature |

| 3. Esterification | 6-Bromopicolinic acid | tert-Butanol, DCC, DMAP | Dichloromethane (DCM) | Room temperature |

Alternatively, palladium-catalyzed carbonylation of 2,6-dibromopyridine in the presence of tert-butanol could potentially offer a more direct route to the target molecule, though controlling the selectivity to achieve mono-carbonylation can be challenging.

Synthesis from Other Halogenated Pyridine Carboxylates

This compound can also be synthesized from other pyridine carboxylates bearing different halogen patterns. For instance, a precursor like tert-butyl 6-chloropicolinate could undergo a halogen exchange reaction. However, a more practical approach involves starting from a dihalogenated picolinic acid derivative where one of the halogens can be selectively manipulated. For example, a compound like tert-butyl 3-bromo-6-chloropicolinate could serve as a starting material where the chloro group might be selectively reduced or transformed, although this is a less direct route to the desired 6-bromo isomer.

A more direct example would be the synthesis starting from 6-chloropicolinic acid. This acid can be converted to its tert-butyl ester, followed by a halogen exchange reaction (e.g., using HBr or a bromide salt under appropriate conditions) to replace the chloro group with a bromo group, yielding the final product.

| Starting Material | Key Transformation | Typical Reagents |

| tert-Butyl 6-chloropicolinate | Halogen Exchange | HBr, High Temperature |

| 6-Iodo-picolinic acid tert-butyl ester | Halogen Exchange | CuBr |

Optimization of Synthetic Routes

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound in the synthetic methods described above.

For the transesterification of methyl 6-bromopicolinate , yield can be improved by:

Driving the equilibrium: Using a large excess of tert-butanol can shift the reaction equilibrium towards the formation of the tert-butyl ester. Alternatively, the removal of the methanol by-product, for instance by distillation if the reaction temperature allows, can also drive the reaction to completion.

Catalyst choice: While potassium tert-butoxide is effective, other catalysts such as titanium(IV) isopropoxide or acidic catalysts like sulfuric acid or p-toluenesulfonic acid could be explored, although basic conditions are often preferred to avoid potential side reactions with the pyridine ring.

In the derivatization from 2,6-dibromopyridine , enhancing the yield involves careful control of each step:

Selective monolithiation: The yield of the initial lithiation step is highly dependent on the reaction conditions. Precise temperature control (-78 °C) and the slow addition of the organolithium reagent are critical to prevent side reactions such as di-lithiation or decomposition.

Esterification conditions: The choice of coupling agents and catalysts for the final esterification step is important. Using activating agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in place of DCC can sometimes lead to higher yields and cleaner reactions.

General strategies for yield enhancement across all routes include:

Purity Improvement Techniques

Achieving high purity for this compound is essential for its use in subsequent chemical transformations. The primary impurities in its synthesis often stem from unreacted starting materials, such as 6-bromopicolinic acid, and various side products. Several techniques are employed to remove these contaminants and isolate the pure ester.

Common Purification Methods:

Aqueous Washing: A standard initial purification step involves washing the crude product mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This process selectively neutralizes and removes acidic impurities like unreacted 6-bromopicolinic acid, converting them into water-soluble salts that partition into the aqueous layer during extraction.

Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities. For pyridine-containing compounds, the choice of stationary phase is crucial. While standard silica (B1680970) gel is common, it can sometimes lead to the decomposition of sensitive compounds. In such cases, using neutral silica gel or alumina (B75360) can be a superior alternative, preventing degradation and allowing for the isolation of the product with high purity.

Recrystallization: If the synthesized this compound is a solid, recrystallization is a powerful technique for achieving high purity. This method involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Trituration: As a simpler alternative to recrystallization, trituration can be used to purify solid products. This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble. The process effectively removes more soluble contaminants, yielding a purer final product.

The following table summarizes the primary techniques for improving the purity of this compound.

| Purification Technique | Principle of Operation | Target Impurities |

| Aqueous Washing | Acid-base neutralization and liquid-liquid extraction. | Unreacted 6-bromopicolinic acid, acidic byproducts. |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Byproducts with different polarities, residual starting materials. |

| Recrystallization | Difference in solubility between the product and impurities at varying temperatures. | Entrained starting materials, side-reaction products. |

| Trituration | Washing a solid with a solvent in which the product is insoluble but impurities are soluble. | Highly soluble impurities, residual solvents. |

Scale-up Considerations for Process Chemistry

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires significant adjustments to ensure safety, efficiency, cost-effectiveness, and consistency. Process chemistry focuses on developing a robust and scalable synthetic route.

Key considerations for scale-up include:

Route Selection and Optimization: A scalable synthesis prioritizes the use of inexpensive, commercially available starting materials and reagents. The chosen route should minimize the number of steps and avoid complex or hazardous procedures. For instance, while a lab-scale synthesis might use a reagent that requires chromatographic purification to remove, an industrial process would favor a route that allows the product to be isolated via crystallization or precipitation.

Reaction Conditions:

Thermal Management: Exothermic reactions that are easily managed in small flasks can pose significant safety risks on a large scale. The process must incorporate efficient heat transfer mechanisms to maintain optimal reaction temperatures and prevent thermal runaways.

Reagent Stoichiometry: On a larger scale, adjusting the ratio of reactants can be critical for minimizing side reactions and maximizing yield. For example, in some processes, reducing the equivalents of a base was found to suppress the formation of unwanted byproducts during scale-up.

Solvent Choice: Solvents that are convenient in the lab, such as dimethylformamide (DMF), may be problematic in a plant setting due to high boiling points, toxicity, or disposal costs. Process chemistry often involves re-evaluating and selecting more suitable solvents that facilitate easier workup, such as those that allow for the precipitation of byproducts for simple filtration.

Work-up and Isolation: The primary goal in process chemistry is to eliminate the need for chromatographic purification, which is time-consuming and expensive on a large scale. The process is instead optimized to allow for product isolation through direct crystallization, precipitation, or extraction. The physical properties of the final product, such as its filtration characteristics, are also optimized to ensure efficient isolation.

The table below contrasts typical laboratory approaches with the demands of process chemistry for scale-up.

| Parameter | Laboratory Scale Approach | Scale-Up (Process Chemistry) Approach |

| Purification Method | Column chromatography is common. | Crystallization or precipitation is preferred; chromatography is avoided. |

| Solvent Selection | Based on reaction performance (e.g., THF, DMF). | Based on safety, cost, ease of removal, and environmental impact (e.g., MeCN, 2-MeTHF). |

| Cost Consideration | Reagent cost is less critical. | Minimizing cost of raw materials and energy is paramount. |

| Safety | Small volumes limit risks. | Rigorous thermal management and process safety controls are essential. |

| Throughput | Focus on yield for a single batch. | Focus on overall process efficiency, cycle time, and throughput. |

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental footprint by minimizing waste, conserving energy, and using safer chemicals. The development of sustainable synthetic methods for pyridine derivatives is an active area of research.

Several green chemistry principles can be directly applied to this synthesis:

Waste Prevention (Principle 1): The ideal synthesis is designed to produce minimal waste. This is achieved by optimizing reactions to achieve the highest possible yield and selectivity, thereby reducing the formation of byproducts that require disposal.

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials from the starting materials into the final product. For instance, a classic esterification reaction between 6-bromopicolinic acid and tert-butanol using a reusable acid catalyst produces only water as a byproduct, representing excellent atom economy.

Use of Safer Solvents and Auxiliaries (Principle 5): Many traditional organic syntheses rely on hazardous solvents. A greener approach involves replacing these with environmentally benign alternatives such as water, ethanol, or newer bio-based solvents. Where possible, solvent-free reactions offer an even more sustainable option.

Design for Energy Efficiency (Principle 6): Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. Alternative energy sources, such as microwave irradiation, can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and increased efficiency, as has been demonstrated in the synthesis of other pyridine derivatives.

Use of Catalysis (Principle 9): Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, be recycled and reused. Employing a recyclable solid acid catalyst for the esterification step, for example, would be preferable to using a stoichiometric amount of a coupling reagent or a corrosive mineral acid that is difficult to recover and neutralize.

The following table outlines the application of these green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| 1. Waste Prevention | Optimize reaction conditions (temperature, concentration) to maximize yield and minimize side-product formation. |

| 2. Atom Economy | Utilize a direct catalytic esterification of 6-bromopicolinic acid with tert-butanol, which produces only water as a byproduct. |

| 5. Safer Solvents | Replace conventional solvents like THF or chlorinated solvents with greener alternatives like 2-MeTHF or conduct the reaction under solvent-free conditions. |

| 6. Energy Efficiency | Employ microwave-assisted synthesis to reduce reaction times and energy consumption. |

| 9. Catalysis | Use a reusable solid acid catalyst instead of stoichiometric coupling agents or single-use liquid acids. |

Chemical Reactivity and Transformation of Tert Butyl 6 Bromopicolinate

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the 6-position of tert-butyl 6-bromopicolinate serves as a key functional handle for derivatization through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen atom and the tert-butoxycarbonyl group activates the C-Br bond towards oxidative addition to a low-valent metal center, typically palladium(0). This reactivity enables the facile construction of biaryl systems and the introduction of nitrogen-based nucleophiles.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the arylation or vinylation at the 6-position by coupling with a variety of organoboron reagents.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. Electron-rich and sterically bulky phosphine (B1218219) ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. yonedalabs.com

Commonly employed palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are typically used in conjunction with phosphine ligands. For instance, the use of bulky, electron-rich trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) has been shown to be effective for the coupling of aryl chlorides, which are generally less reactive than aryl bromides, suggesting their utility in promoting the reaction of bromopyridines. nih.gov

The choice of ligand can significantly influence the reaction's efficiency and scope. For example, 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) is a highly active ligand that has demonstrated broad applicability in Suzuki-Miyaura couplings of aryl and heteroaryl halides, often allowing for reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also frequently used. For the related coupling of pyridine-2-sulfonyl fluoride (B91410) with boronic acids and esters, Pd(dppf)Cl₂ has been successfully employed as the catalyst. nih.govclaremont.educlaremont.edu

The following table summarizes representative catalyst systems used in Suzuki-Miyaura couplings of related bromopyridine substrates, which can be extrapolated to this compound.

| Palladium Source | Ligand | Typical Substrate | Reference |

|---|---|---|---|

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl Bromides/Chlorides | nih.gov |

| Pd(OAc)₂ | SPhos | Aryl/Heteroaryl Halides | nih.gov |

| Pd(dppf)Cl₂ | (none) | Pyridine-2-sulfonyl fluoride | nih.govclaremont.educlaremont.edu |

The Suzuki-Miyaura coupling of this compound is compatible with a wide range of aryl- and heteroarylboronic acids and their corresponding esters (e.g., pinacol (B44631) esters). This allows for the synthesis of a diverse array of 6-aryl-2-picolinic acid derivatives. Both electron-rich and electron-deficient arylboronic acids can be successfully coupled. nih.gov

However, certain limitations exist. Sterically hindered boronic acids may require more forcing reaction conditions or specialized catalyst systems to achieve good yields. nih.gov Additionally, heteroarylboronic acids, particularly those containing nitrogen atoms, can sometimes pose challenges due to potential catalyst inhibition. In such cases, the use of boronic esters, such as pinacol esters, can be advantageous as they often exhibit enhanced stability and reactivity. yonedalabs.com The coupling of vinylboronic acids is also feasible, providing access to 6-vinylpicolinates.

The table below illustrates the scope of boronic acids and esters in Suzuki-Miyaura reactions of similar bromopyridine systems.

| Boronic Acid/Ester Type | Substrate Example | Key Considerations | Reference |

|---|---|---|---|

| Arylboronic Acids | Unprotected ortho-bromoanilines | Tolerates a variety of functional groups. | nih.gov |

| Heteroarylboronic Acids | Pyridine-2-sulfonyl fluoride | May require specific catalyst systems. | nih.govclaremont.educlaremont.edu |

| Vinylboronic Acids | Aryl Halides | Provides access to vinylated products. | nih.gov |

| Arylboronic Pinacol Esters | Pyridine-2-sulfonyl fluoride | Often more stable and reactive than corresponding acids. | nih.govclaremont.educlaremont.edu |

For this compound, the issue of regioselectivity is straightforward as there is only one bromine atom available for coupling. In substrates with multiple halogen atoms, the regioselectivity of Suzuki-Miyaura coupling is dictated by the relative reactivity of the C-X bonds, which is influenced by electronic and steric factors. Generally, the order of reactivity is C-I > C-Br > C-Cl.

Stereoselectivity becomes a relevant consideration when coupling with vinylboronic acids or esters that can exist as geometric isomers. The Suzuki-Miyaura coupling is generally stereoretentive, meaning the stereochemistry of the double bond in the vinylboron reagent is transferred to the product.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines and has been widely applied to a variety of substrates, including heteroaryl halides. mit.eduwikipedia.org For this compound, this reaction enables the introduction of a wide range of primary and secondary amines at the 6-position.

The Buchwald-Hartwig amination of this compound is compatible with a diverse array of primary and secondary amines, including anilines, and aliphatic amines. The choice of catalyst system, particularly the ligand, is crucial for achieving high yields and broad substrate scope. rug.nl

For the amination of related 6-bromopurine (B104554) nucleosides, a catalyst system comprising Pd(OAc)₂ and the ligand Xantphos has been shown to be effective. nih.gov The development of sterically hindered and electron-rich biarylphosphine ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of the Buchwald-Hartwig amination to include challenging substrates and previously unreactive amine coupling partners. rug.nl For instance, BrettPhos has been instrumental in the selective monoarylation of primary amines with aryl chlorides, while RuPhos has proven superior for the coupling of secondary amines. rug.nl

The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), in an aprotic polar solvent like toluene (B28343) or dioxane at elevated temperatures. nih.gov

The following table provides examples of amine substrates and reaction conditions used in Buchwald-Hartwig aminations of similar bromo-heterocyclic compounds.

| Amine Type | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Aryl Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 °C | nih.gov |

| Primary Amines | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 80-110 °C | rug.nl |

| Secondary Amines | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 °C | rug.nl |

Mechanistic Insights into C-N Bond Formation

The formation of a carbon-nitrogen (C-N) bond at the 6-position of this compound is commonly achieved through the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.org The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through a sequence of well-defined steps.

The reaction is initiated by the oxidative addition of the aryl bromide, in this case, this compound, to a palladium(0) complex. This step forms a palladium(II) intermediate. The active Pd(0) species is typically generated in situ from a palladium(II) precatalyst. Following oxidative addition, the amine reactant coordinates to the palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base, such as sodium tert-butoxide, generates a palladium(II) amido complex. The final step of the catalytic cycle is reductive elimination from this amido complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org

A general catalytic cycle for the Buchwald-Hartwig amination is depicted below:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) complex.

Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the Pd(II) complex, and a base removes a proton to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium complex, forming the new C-N bond and regenerating the Pd(0) catalyst.

Bidentate phosphine ligands, such as BINAP and DPPF, have been shown to be effective in promoting these couplings, often leading to higher rates and yields. wikipedia.org These ligands can help to stabilize the palladium catalyst and facilitate the key steps of the reaction mechanism.

Stille Coupling Reactions

The Stille coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organostannane reagent with an organic halide, catalyzed by a palladium complex. sigmaaldrich.comlibretexts.org This reaction is particularly useful due to the air and moisture stability of organostannane reagents and their tolerance of a wide variety of functional groups. libretexts.org

The catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the organic halide (in this context, this compound) to form a palladium(II) complex.

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium(II) complex, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. sigmaaldrich.com

A wide variety of organostannane reagents can be employed in Stille coupling reactions, allowing for the introduction of diverse substituents onto the picolinate (B1231196) ring. libretexts.org The general structure of an organostannane reagent is R-Sn(Alkyl)₃, where R can be a vinyl, aryl, heteroaryl, alkynyl, or allyl group. The reaction scope is broad, and heterocyclic halides, such as 6-bromopicolinates, are viable electrophiles. wikipedia.org

The choice of palladium catalyst and ligands can significantly influence the efficiency of the Stille coupling. Catalysts such as Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used, often in the presence of phosphine ligands. jk-sci.com The reaction conditions are generally mild and tolerant of many functional groups, including esters like the tert-butyl ester present in the substrate. jk-sci.com

Below is a table illustrating the potential scope of the Stille coupling with this compound, based on common organostannane reagents used in similar couplings.

| Entry | Organostannane Reagent | Catalyst System | Solvent | Product |

| 1 | Vinyltributylstannane | Pd(PPh₃)₄ | Toluene | tert-butyl 6-vinylpicolinate |

| 2 | Phenyltributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | tert-butyl 6-phenylpicolinate |

| 3 | 2-Thienyltributylstannane | PdCl₂(PPh₃)₂ | DMF | tert-butyl 6-(thiophen-2-yl)picolinate |

| 4 | (Tributylstannyl)acetylene | Pd(PPh₃)₄ / CuI | THF | tert-butyl 6-ethynylpicolinate |

This table is representative of typical Stille coupling reactions and conditions.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is a highly efficient method for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov

The reaction is typically carried out under mild conditions, at or near room temperature, in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. wikipedia.org The catalytic cycle is thought to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by reductive elimination. The role of the copper cocatalyst is to facilitate the transfer of the alkyne group to the palladium complex via a copper(I) acetylide intermediate.

The general scope of the Sonogashira coupling is broad, with a wide variety of terminal alkynes being suitable coupling partners. This allows for the introduction of a diverse range of alkynyl substituents at the 6-position of the picolinate ring.

The following table provides representative examples of Sonogashira couplings that could be performed with this compound.

| Entry | Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | tert-butyl 6-(phenylethynyl)picolinate |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | tert-butyl 6-((trimethylsilyl)ethynyl)picolinate |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | tert-butyl 6-(hex-1-yn-1-yl)picolinate |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Acetonitrile (B52724) | tert-butyl 6-(3-hydroxyprop-1-yn-1-yl)picolinate |

This table illustrates the potential scope of the Sonogashira coupling with this compound under typical reaction conditions.

Other Metal-Catalyzed Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and shorter reaction times. wikipedia.org

The catalytic cycle for the Negishi coupling is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. A key feature of the Negishi coupling is the wide range of organozinc reagents that can be employed, including alkyl, alkenyl, aryl, and alkynyl zinc species. wikipedia.org The synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine (B144113) using an organozinc reagent and a palladium catalyst has been reported, demonstrating the utility of this reaction for pyridine-containing substrates. organic-chemistry.org

Organozinc reagents can be prepared from the corresponding organic halides by direct insertion of zinc metal or by transmetalation with a zinc salt from an organolithium or Grignard reagent. sigmaaldrich.com

The table below shows potential Negishi coupling reactions with this compound.

| Entry | Organozinc Reagent | Catalyst | Solvent | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | tert-butyl 6-phenylpicolinate |

| 2 | Vinylzinc bromide | PdCl₂(dppf) | Dioxane | tert-butyl 6-vinylpicolinate |

| 3 | Ethylzinc iodide | Pd₂(dba)₃ / XPhos | THF | tert-butyl 6-ethylpicolinate |

| 4 | 2-Thienylzinc chloride | Pd(PPh₃)₄ | THF | tert-butyl 6-(thiophen-2-yl)picolinate |

This table provides representative examples of Negishi coupling reactions applicable to the substrate.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov An intramolecular version of this reaction, known as a Heck-type cyclization, can be used to construct cyclic and heterocyclic ring systems. To achieve a Heck-type cyclization starting from this compound, the substrate would first need to be modified to contain an appropriately positioned alkene moiety.

For example, a Sonogashira or Stille coupling could be used to introduce an alkenyl group at the 6-position. Alternatively, an ether or amine linkage containing an alkene could be introduced at a different position on the pyridine (B92270) ring if available, or the ester group could be modified. Once the alkene is in place, treatment with a palladium catalyst can initiate an intramolecular cyclization.

The regioselectivity of the Heck cyclization (i.e., the size of the ring formed) is influenced by factors such as the length of the tether connecting the aryl halide and the alkene, as well as the substitution pattern of the alkene. Both exo and endo modes of cyclization are possible, with exo cyclization often being favored for the formation of five- and six-membered rings.

A hypothetical two-step sequence to illustrate a Heck-type cyclization is as follows:

Alkene Introduction: A palladium-catalyzed coupling reaction, such as a Stille coupling with allyltributylstannane, could be used to synthesize tert-butyl 6-allylpicolinate.

Intramolecular Heck Cyclization: The resulting compound, now containing both the aryl halide (if a dihalopyridine was used as a starting material) and an alkene, could then undergo an intramolecular Heck reaction to form a new ring system fused to the pyridine core.

This strategy highlights how the initial reactivity of the C-Br bond in this compound can be leveraged to create precursors for more complex transformations like intramolecular cyclizations.

Reactions at the Tert-butyl Ester Moiety

The tert-butyl ester group in this compound is a versatile functional group that can undergo a variety of transformations. These reactions primarily involve the cleavage of the ester bond or its conversion into other functional groups, making it a key intermediate in the synthesis of more complex molecules. The bulky tert-butyl group provides steric hindrance, influencing the compound's reactivity, and also allows for selective removal under specific acidic conditions.

Selective Hydrolysis to Picolinic Acid Derivatives

Hydrolysis of the tert-butyl ester leads to the formation of the corresponding carboxylic acid, 6-bromopicolinic acid. This deprotection can be achieved under either acidic or basic conditions, with acidic methods being far more common and selective for tert-butyl esters.

Acid-catalyzed deprotection is the most common method for cleaving tert-butyl esters due to the stability of the resulting tert-butyl cation. The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched, often by forming isobutylene (B52900) gas. This method is highly efficient and can be performed under relatively mild conditions.

A wide range of acids can be employed for this transformation, offering flexibility in substrate compatibility. Common reagents include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as trifluoroacetic acid (TFA) and formic acid. Aqueous phosphoric acid has also been demonstrated as a mild and effective reagent for the deprotection of tert-butyl esters, showing good selectivity in the presence of other acid-sensitive groups. The choice of acid and solvent can be tailored to the specific substrate to ensure selectivity, for example, when other acid-labile protecting groups are present in the molecule.

The general reaction is as follows: this compound → 6-bromopicolinic acid + Isobutylene

Table 1: Common Acidic Reagents for Tert-butyl Ester Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM or neat, room temp | Volatile, strong acid; reaction is often rapid. |

| Hydrochloric Acid (HCl) | Dioxane, Ether, or Acetic Acid | Anhydrous conditions are often used. |

| Sulfuric Acid (H₂SO₄) | Various solvents | Strong, non-volatile acid. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild conditions, environmentally benign. |

| Formic Acid | Neat, room temp or gentle heat | Suitable for substrates sensitive to stronger acids. |

Base-Mediated Hydrolysis

While tert-butyl esters are generally known for their stability under basic conditions, cleavage can be achieved under more forcing conditions. Unlike the acid-catalyzed mechanism, base-mediated hydrolysis typically proceeds through a nucleophilic acyl substitution (BAC2) pathway. However, the steric bulk of the tert-butyl group significantly hinders the approach of the hydroxide (B78521) nucleophile to the carbonyl carbon, making this reaction much slower compared to the hydrolysis of less hindered esters like methyl or ethyl esters.

To achieve hydrolysis, strong bases and often elevated temperatures are required. For instance, procedures using powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) have been shown to be effective for cleaving sterically hindered tert-butyl benzoates at ambient temperatures, presenting a safer alternative to older methods like sodium hydride in DMF. While specific studies on this compound are not prevalent, similar vigorous conditions would likely be necessary to induce base-mediated hydrolysis.

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this would involve replacing the tert-butoxy (B1229062) group with a different alkoxy group (e.g., methoxy, ethoxy). This transformation can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification : In the presence of an acid and a large excess of an alcohol (e.g., methanol (B129727) or ethanol), the tert-butyl ester can be converted to the corresponding methyl or ethyl ester. The mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water.

Base-Catalyzed Transesterification : Using a catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) in methanol), can also effect transesterification. The reaction proceeds via nucleophilic addition of the alkoxide to the ester carbonyl, followed by elimination of the tert-butoxide leaving group.

An alternative modern approach to transesterification of tert-butyl esters involves their conversion to an acid chloride intermediate in situ. Reagents such as phosphorus trichloride (B1173362) (PCl₃) or a combination of α,α-dichlorodiphenylmethane and tin(II) chloride (SnCl₂) can generate the reactive acid chloride, which then readily reacts with an added alcohol to furnish the new ester in high yield under mild conditions.

Amidation Reactions

The tert-butyl ester of 6-bromopicolinate can be converted directly into a wide range of amides (6-bromopicolinamides) by reacting it with primary or secondary amines. This transformation is highly valuable in medicinal chemistry and materials science.

Several methods exist for the direct amidation of esters:

Base-Promoted Amidation : Strong bases can be used to facilitate the direct reaction between the ester and an amine. Systems like potassium tert-butoxide in DMSO have been shown to promote the amidation of various esters.

Catalytic Direct Amidation : Boron-based catalysts, such as tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃), have been developed for the direct amidation of carboxylic acids and can be applied to esters, often requiring heat.

Conversion via Acid Chloride : Similar to the transesterification reaction, a highly effective method for amidation is the in situ generation of the 6-bromopicolinoyl chloride intermediate. The tert-butyl ester can be treated with reagents like PCl₃ or α,α-dichlorodiphenylmethane/SnCl₂ to form the acid chloride, which then reacts cleanly with a chosen amine to yield the desired amide. This two-step, one-pot process is often high-yielding and applicable to a broad scope of amines.

Table 2: Amidation of this compound

| Amine | Product |

|---|---|

| Ammonia | 6-bromopicolinamide |

| Methylamine | N-methyl-6-bromopicolinamide |

| Aniline | N-phenyl-6-bromopicolinamide |

| Piperidine | (6-bromopyridin-2-yl)(piperidin-1-yl)methanone |

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, yielding (6-bromopyridin-2-yl)methanol. This reduction requires a powerful reducing agent due to the relative stability of the ester group.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves two successive additions of a hydride ion (H⁻) from the LiAlH₄. The first hydride addition leads to a tetrahedral intermediate which then collapses, eliminating the tert-butoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide, which is then protonated during an aqueous workup to give the final primary alcohol product.

Functionalization of the Pyyridine Ring

The chemical behavior of this compound is largely defined by the electronic properties of its substituted pyridine core. The presence of an electron-withdrawing nitrogen atom, a bromo substituent, and a tert-butoxycarbonyl group imparts distinct reactivity patterns, making the molecule a versatile intermediate for further chemical modification. The functionalization of the pyridine ring can be achieved through several key pathways, including nucleophilic and electrophilic substitutions, as well as modern C-H activation and metallation strategies.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing halogenated pyridines. wikipedia.org Pyridine and its derivatives are inherently electron-deficient, which makes them susceptible to attack by nucleophiles, a reactivity pattern opposite to that of benzene. uci.edumasterorganicchemistry.com This reaction is particularly favored when electron-withdrawing groups are present on the ring and when a suitable leaving group, such as a halide, is located at a position activated by the ring nitrogen (ortho or para). wikipedia.orgstackexchange.com

In this compound, the pyridine ring is activated for SNAr at the C6 position due to two primary factors. Firstly, the bromine atom is located ortho to the ring nitrogen, a position where the electron-withdrawing effect of the nitrogen can effectively stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.org Secondly, the tert-butoxycarbonyl group at the C2 position, also ortho to the nitrogen, further withdraws electron density from the ring through both inductive and resonance effects, enhancing its electrophilicity and increasing the rate of nucleophilic attack. masterorganicchemistry.com

The bromine atom itself serves as a good leaving group in SNAr reactions. While fluorine is often the most reactive leaving group in SNAr due to the high polarization of the C-F bond which facilitates the initial, rate-determining nucleophilic attack, bromine is still highly effective and commonly used. researchgate.netyoutube.com The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I. researchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 6-Bromopyridine Scaffolds This table presents generalized examples of SNAr reactions applicable to substrates like this compound, based on established pyridine chemistry.

| Nucleophile | Typical Conditions | Product Type | Reference Principle |

|---|---|---|---|

| Amines (R-NH2) | Pd-catalysis or heat, base (e.g., K2CO3), solvent (e.g., Dioxane) | 6-Aminopicolinate derivative | researchgate.netresearchgate.net |

| Alcohols/Phenols (R-OH) | Strong base (e.g., NaH), solvent (e.g., THF, DMF) | 6-Alkoxy/Aryloxypicolinate derivative | rsc.org |

| Thiols (R-SH) | Base (e.g., K2CO3), solvent (e.g., DMF) | 6-(Alkyl/Aryl)thiopicolinate derivative | researchgate.net |

The structure of this compound contains two primary electrophilic sites on the pyridine ring: the C6 carbon bearing the bromine atom and the C2 carbon attached to the ester group. While organometallic reagents can attack the ester carbonyl, SNAr reactions with common nucleophiles like amines, alcohols, or thiols are highly selective for the displacement of the bromide at the C6 position. researchgate.net This selectivity is driven by the fact that bromide is an excellent leaving group under SNAr conditions, whereas the tert-butoxy group of the ester is not. Therefore, nucleophilic attack preferentially occurs at the C-Br bond, leading to the formation of a C-nucleophile bond and displacement of the bromide ion. researchgate.net

Electrophilic Aromatic Substitution (EAS)

In contrast to SNAr, electrophilic aromatic substitution (EAS) reactions are generally difficult to perform on pyridine rings. uci.edu The lone pair of electrons on the nitrogen atom readily reacts with the strong Lewis acids or protic acids required to generate the electrophile, leading to the formation of a positively charged pyridinium (B92312) ion. masterorganicchemistry.com This pyridinium species is strongly deactivated towards attack by electrophiles.

If an EAS reaction were forced to occur, the regiochemical outcome would be governed by the directing effects of the existing substituents.

Pyridine Nitrogen: Strongly deactivating and a meta-director.

Tert-butoxycarbonyl Group: A deactivating meta-director.

Bromo Group: A deactivating ortho, para-director.

Considering the available C-H positions (C3, C4, and C5), the combined deactivating effects and directing influences make predicting a single major product challenging, and such reactions are often low-yielding and of little synthetic utility. For these reasons, EAS is not a preferred method for the functionalization of this compound. msu.edu

Table 2: Analysis of Directing Effects for EAS on this compound

| Position | Influence of Nitrogen (meta-director) | Influence of Ester (meta-director) | Influence of Bromine (ortho, para-director) | Overall Likelihood |

|---|---|---|---|---|

| C3 | Favored | Disfavored (ortho) | Disfavored (meta) | Low |

| C4 | Disfavored (para) | Favored | Favored | Low (strong overall deactivation) |

| C5 | Favored | Disfavored (para) | Disfavored (meta) | Low |

Directed C-H Functionalization Strategies

Modern synthetic methods offer powerful alternatives to classical EAS for functionalizing C-H bonds. Transition-metal-catalyzed C-H activation has emerged as a key strategy for the regioselective modification of heterocycles. nih.govscilit.com These methods often employ a directing group within the substrate to guide a metal catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise inaccessible. nih.govnih.gov

For this compound, the pyridine nitrogen and the carbonyl oxygen of the ester group are potential directing groups. nih.gov Depending on the metal catalyst and reaction conditions chosen, it is possible to direct C-H functionalization to specific sites. For example, some palladium or rhodium catalysts could coordinate to the pyridine nitrogen and selectively activate the C-H bond at the C5 position, allowing for the introduction of aryl or alkyl groups. This approach provides a predictable and efficient route to derivatives that cannot be synthesized via traditional EAS or SNAr pathways. dmaiti.com

Lithiation and Subsequent Quenching Reactions

The bromine atom at the C6 position provides a reactive handle for lithiation via halogen-metal exchange. This reaction is typically performed at low temperatures (e.g., -78 °C) using a strong organolithium base, such as n-butyllithium or tert-butyllithium. nih.govresearchgate.net The reaction is generally fast and highly efficient, converting the C-Br bond into a C-Li bond.

The resulting organolithium species, tert-butyl 6-lithiopiclinate, is a potent nucleophile and a versatile intermediate. It can be reacted (quenched) with a wide array of electrophiles to introduce various functional groups at the C6 position, effectively replacing the original bromine atom. This two-step sequence dramatically expands the synthetic utility of the parent compound.

Table 3: Examples of Quenching Reactions for 6-Lithiated Picolinates This table illustrates potential transformations following the lithiation of this compound.

| Electrophile | Reagent Example | Functional Group Introduced | Reference Principle |

|---|---|---|---|

| Aldehydes/Ketones | Benzaldehyde | Hydroxyalkyl group | growingscience.com |

| Carbon Dioxide | CO2 (dry ice) | Carboxylic acid (after workup) | growingscience.com |

| Alkyl Halides | Methyl Iodide | Alkyl group (e.g., methyl) | researchgate.net |

| Boronic Esters | Triisopropyl borate | Boronic acid/ester (after hydrolysis) | rsc.org |

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of functional molecules. Tert-butyl 6-bromopicolinate provides a convenient entry point for the elaboration of this core structure into more complex heterocyclic systems.

The bromine atom at the 6-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the pyridine ring. One of the most powerful of these methods is the Suzuki-Miyaura coupling reaction. nih.govresearchgate.net This reaction involves the coupling of the bromopicolinate with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General representation of the Suzuki-Miyaura coupling reaction with this compound.

This methodology allows for the synthesis of a diverse library of 6-substituted picolinates with high efficiency and functional group tolerance. The tert-butyl ester group is generally stable under these conditions and can be later hydrolyzed to the corresponding carboxylic acid if required.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 85 | [Fictional Data] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 | [Fictional Data] |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 78 | [Fictional Data] |

The strategic placement of the bromo and ester functionalities in this compound makes it an excellent precursor for the construction of fused heterocyclic systems. Through sequential or cascade reactions, the pyridine ring can be annulated with other rings to form complex polycyclic structures.

For instance, after a primary cross-coupling reaction to introduce a suitably functionalized substituent at the 6-position, an intramolecular cyclization can be triggered. A hypothetical reaction cascade could involve an initial Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization to form a fused system like a pyrido[1,2-a]indole derivative. Such cascade reactions are highly efficient in building molecular complexity from simple starting materials. researchgate.net

Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) are of significant interest due to their unique electronic and photophysical properties. rsc.orgnih.govnih.gov this compound can be utilized as a key building block in the synthesis of such systems. Through iterative cross-coupling reactions, the picolinate (B1231196) moiety can be incorporated into larger aromatic frameworks. For example, a Suzuki coupling could be followed by further functionalization and subsequent cyclization reactions to build up the polycyclic structure. The nitrogen atom within the pyridine ring significantly influences the electronic properties of the resulting polycyclic aromatic system.

Precursor for Biologically Active Molecules

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. This compound serves as a valuable intermediate in the synthesis of such biologically active molecules.

A medicinal chemistry scaffold is a core chemical structure that can be systematically modified to create a library of related compounds for biological screening. nih.gov this compound is an ideal starting point for the development of novel scaffolds. The ability to introduce diverse substituents at the 6-position via cross-coupling allows for the rapid generation of a wide array of analogues. These libraries can then be screened for activity against various biological targets, such as kinases, which are often implicated in diseases like cancer. nih.govnih.gov The tert-butyl ester can act as a handle for further derivatization or be removed to reveal a carboxylic acid, which can participate in amide bond formation, a common linkage in pharmaceuticals.

Due to its versatile reactivity, this compound can serve as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). pharmaoffer.com Its role is often to introduce a specific substituted pyridine moiety into a larger, more complex molecule. The tert-butyl ester provides a robust protecting group that can withstand various reaction conditions employed in the subsequent synthetic steps, and can be deprotected under specific acidic or basic conditions when needed. researchgate.net While specific examples in publicly available literature directly citing "this compound" in the synthesis of a marketed drug are proprietary, the synthetic strategies employed for analogous bromopyridine derivatives strongly suggest its utility in similar pharmaceutical manufacturing processes. wm.edu

Role in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active molecules. These studies systematically alter the chemical structure of a compound to understand how these changes affect its biological activity. This compound serves as a key starting material in this process, enabling the synthesis of a diverse range of derivatives for biological screening.

Strategic Derivatization for SAR Probes

The bromine atom at the 6-position of the picolinate ring in this compound is a key functional group that allows for strategic derivatization. This position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which enable the introduction of a wide array of substituents. This strategic modification is crucial for creating a library of chemical probes to investigate the SAR of a particular biological target.

For instance, by replacing the bromine atom with different aryl, heteroaryl, or alkyl groups, researchers can systematically probe the steric and electronic requirements of a biological target's binding pocket. The tert-butyl ester group provides steric bulk and can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be further modified or may be essential for biological activity. This systematic approach allows for the mapping of the chemical space around a lead compound, providing valuable insights for the design of more potent and selective therapeutic agents.

Impact of Substituents on Biological Activity

The size and lipophilicity of the substituent are also critical factors. Bulky substituents may enhance binding affinity by filling a hydrophobic pocket in a protein, but they can also lead to steric clashes that reduce activity. Conversely, smaller, more polar substituents might improve aqueous solubility and bioavailability. The systematic variation of these properties through the derivatization of this compound is a powerful strategy to fine-tune the pharmacological profile of a lead compound.

| Substituent at 6-position | Electronic Effect | Steric Hindrance | Potential Impact on Biological Activity |

| Phenyl | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Can engage in pi-stacking interactions. |

| Methoxy | Electron-donating | Small | May act as a hydrogen bond acceptor. |

| Trifluoromethyl | Strongly electron-withdrawing | Moderate | Can alter pKa and metabolic stability. |

| Amino | Strongly electron-donating | Small | Can act as a hydrogen bond donor. |

Catalyst and Ligand Development

Beyond its use in medicinal chemistry, this compound is also a valuable precursor for the synthesis of novel ligands for transition metal catalysis. The picolinate scaffold is a common motif in ligand design due to its ability to chelate metal ions.

Derivatives as Ligands in Transition Metal Catalysis

Derivatives of this compound can be synthesized to incorporate phosphine (B1218219), amine, or other coordinating groups, transforming the picolinate core into a bidentate or tridentate ligand. These ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to create catalysts for a wide range of organic transformations. The modular nature of the synthesis, starting from this compound, allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance.

Influence of the Picolinate Moiety on Catalytic Activity

The picolinate moiety itself plays a crucial role in the catalytic cycle. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester can coordinate to the metal center, influencing its electronic properties and coordination geometry. This chelation can stabilize the metal center, prevent catalyst decomposition, and modulate its reactivity.

The electronic nature of the picolinate ring, which can be altered by the substituents introduced at the 6-position, directly impacts the electron density at the metal center. This, in turn, affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, electron-donating groups on the picolinate ring can increase the electron density on the metal, potentially promoting oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may favor reductive elimination. By systematically modifying the picolinate ligand, chemists can tailor the catalyst's activity and selectivity for a specific reaction.

| Ligand Feature | Influence on Metal Center | Potential Effect on Catalysis |

| Electron-donating substituent | Increased electron density | Enhanced oxidative addition |

| Electron-withdrawing substituent | Decreased electron density | Enhanced reductive elimination |

| Bulky substituent | Increased steric hindrance | Improved selectivity |

| Chelating group | Stabilization of the metal complex | Increased catalyst lifetime |

Analytical and Computational Studies in Research

Chromatographic Analysis for Research Purity and Reaction Monitoring

Chromatographic methods are essential for separating tert-butyl 6-bromopicolinate from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of this compound samples. Reversed-phase HPLC is the most common mode used for this type of analysis. google.comnih.gov A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. nih.govnih.gov Gradient elution is frequently used to achieve optimal separation of the compound from any impurities or other reactants. nih.govnih.gov Detection is commonly performed using a UV detector, set at a wavelength where the pyridine (B92270) chromophore absorbs strongly.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV, ~230-280 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For a compound like this compound, which may undergo various chemical transformations, GC-MS is invaluable for analyzing the resulting derivatized products. Derivatization is often necessary to increase the volatility and thermal stability of polar analytes, making them suitable for GC analysis.

In the context of this compound, derivatization would be particularly relevant if the molecule is modified to introduce or alter functional groups. For instance, if the ester group is hydrolyzed to a carboxylic acid, or the bromine atom is substituted with a nucleophile such as an amine or thiol, the resulting products would have different polarities and volatilities.

Common derivatization techniques that could be applied to the reaction products of this compound include:

Silylation: This is a widely used method where an active hydrogen in a functional group (e.g., -OH, -COOH, -NH2, -SH) is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. The resulting silyl (B83357) derivatives are typically more volatile and thermally stable. For example, if the tert-butyl ester of 6-bromopicolinate were hydrolyzed to 6-bromopicolinic acid, silylation of the carboxylic acid group would be essential for GC-MS analysis.

Acylation: This involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into a molecule, typically at hydroxyl or amino functionalities. Acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used.

Alkylation: This method is used to convert acidic protons, such as those in carboxylic acids, into esters. This increases their volatility for GC analysis.

The GC-MS analysis of these derivatized products provides detailed structural information. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its identification.

Table 1: Hypothetical GC-MS Data for a Derivatized Product of this compound

| Analyte | Derivatization Reagent | Retention Time (min) | Key Mass Fragments (m/z) |

| 6-aminopicolinic acid | MTBSTFA | 12.5 | M+, [M-15]+, [M-57]+ |

This table is illustrative and shows the type of data that would be generated from a GC-MS analysis of a hypothetical derivatized product of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For reactions involving this compound, TLC is an indispensable tool for real-time analysis.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of an adsorbent material (the stationary phase), typically silica (B1680970) gel or alumina (B75360), coated onto a flat carrier such as glass, aluminum, or plastic. The plate is then placed in a sealed container with a shallow layer of a suitable solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and as it passes over the spot, the components of the mixture travel up the plate at different rates.

The separation is based on the differential partitioning of the components between the stationary and mobile phases. Compounds with a stronger affinity for the stationary phase will move up the plate more slowly, while those with a higher affinity for the mobile phase will travel faster. This results in the separation of the components into distinct spots.

For a reaction involving this compound, TLC can be used to:

Monitor Reaction Progress: By taking small aliquots from the reaction mixture at different time intervals and running a TLC, one can observe the disappearance of the starting material spot and the appearance of the product spot(s). The reaction is considered complete when the starting material spot is no longer visible.

Identify Products: By co-spotting the reaction mixture with authentic samples of the starting material and expected products (if available), one can tentatively identify the components of the mixture by comparing their Rf values. The Retention Factor (Rf) is a characteristic value for a given compound under specific TLC conditions and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Optimize Reaction Conditions: TLC can be used to quickly screen different reaction conditions (e.g., temperature, catalyst, solvent) to find the optimal parameters for a desired transformation.

The choice of the mobile phase is crucial for achieving good separation. For this compound and its potential reaction products, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The polarity of the mobile phase can be adjusted to achieve the desired separation. For instance, to separate the relatively non-polar this compound from a more polar product, a mobile phase with a higher proportion of the non-polar solvent would be used.

Table 2: Illustrative TLC Data for a Reaction of this compound

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

| This compound | 4:1 | 0.65 |

| Product A (more polar) | 4:1 | 0.30 |

| Product B (less polar) | 4:1 | 0.75 |

This table provides hypothetical Rf values to illustrate how TLC can be used to distinguish between the starting material and different products based on their polarity.

Computational Chemistry for Mechanistic Insights and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. For a molecule like this compound, computational methods can be employed to understand its reactivity and potential applications.

Density Functional Theory (DFT) Calculations